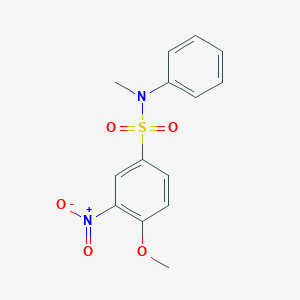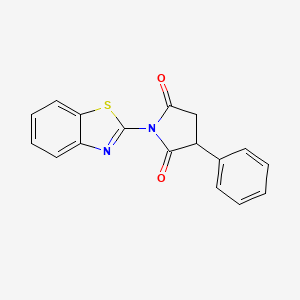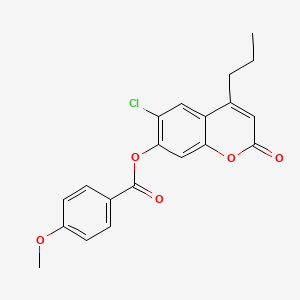![molecular formula C20H24N4O3S B4086335 1-(2-pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4086335.png)
1-(2-pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 1-(2-pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine often involves nucleophilic substitution reactions and the use of specific reagents to introduce sulfonyl and benzoyl groups onto a piperazine backbone. For example, the synthesis of 1-benzenesulfonyl-4-benzhydryl-piperazine was achieved through the reaction of 1-benzhydryl piperazine with benzenesulfonyl chloride, demonstrating the feasibility of constructing complex molecules through stepwise chemical transformations (Ananda Kumar et al., 2007).
Molecular Structure Analysis
X-ray crystallography has been employed to investigate the molecular structure of related compounds, revealing details such as conformation, bonding angles, and intermolecular interactions. For instance, the molecular structure of 1-benzenesulfonyl-4-benzhydryl-piperazine was elucidated, showing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom. This highlights the structural diversity achievable with the piperazine framework (Ananda Kumar et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives can lead to a wide range of products with varied biological activities. The introduction of different functional groups, such as benzoyl or sulfonyl, significantly impacts the compound's reactivity and interaction with biological targets. For example, the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase activity demonstrated the critical role of the nitrogen atom's basicity in the compound's activity (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the piperazine ring. These properties are crucial for determining the compound's suitability for various applications, from medicinal chemistry to material science.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, define the compound's behavior in chemical syntheses and its interactions within biological systems. The presence of functional groups like the sulfonyl or benzoyl moiety can significantly alter these properties, affecting the compound's overall utility and effectiveness in desired applications.
Eigenschaften
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c25-20(23-15-13-22(14-16-23)19-5-1-2-10-21-19)17-6-8-18(9-7-17)28(26,27)24-11-3-4-12-24/h1-2,5-10H,3-4,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZZFONHXOBEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2-fluorophenoxy)-2-propanol dihydrochloride](/img/structure/B4086260.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4086269.png)
![N-3-isoxazolyl-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B4086279.png)
![N-{1-[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4086286.png)
![4-{3-hydroxy-2-oxo-3-[2-oxo-2-(2-thienyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B4086288.png)
![2-[(2-methyl-5-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4086292.png)

![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B4086321.png)

![8-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4086339.png)

![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-2,4,6,N-tetramethyl-benzenesulfonamide](/img/structure/B4086352.png)
![N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B4086358.png)